molecular formula C11H17NO B14208779 N-[4-(Cyclohepta-2,4-dien-1-YL)butylidene]hydroxylamine CAS No. 831171-67-6

N-[4-(Cyclohepta-2,4-dien-1-YL)butylidene]hydroxylamine

Cat. No.: B14208779
CAS No.: 831171-67-6
M. Wt: 179.26 g/mol
InChI Key: KTHFXEDXUQWVLO-UHFFFAOYSA-N
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Description

N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine is a chemical compound known for its unique structure and reactivity. This compound features a cycloheptadiene ring attached to a butylidene group, which is further connected to a hydroxylamine moiety. The presence of the cycloheptadiene ring imparts significant reactivity, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine typically involves the reaction of cycloheptadiene derivatives with appropriate butylidene and hydroxylamine precursors. One common method includes the photolytic cleavage of cyclohexa-2,4-dienones followed by condensation reactions with diamines . This method utilizes visible light to induce the cleavage and subsequent formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale photolytic processes, where cycloheptadiene derivatives are subjected to controlled light exposure in the presence of suitable reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydroxylamine moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound’s reactivity makes it useful in biochemical studies, where it can be used to modify biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine involves its interaction with molecular targets through its reactive cycloheptadiene ring and hydroxylamine group. These interactions can lead to the formation of covalent bonds with target molecules, thereby modifying their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine is unique due to its seven-membered cycloheptadiene ring, which imparts distinct reactivity compared to its six-membered and five-membered counterparts. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.

Properties

CAS No.

831171-67-6

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-(4-cyclohepta-2,4-dien-1-ylbutylidene)hydroxylamine

InChI

InChI=1S/C11H17NO/c13-12-10-6-5-9-11-7-3-1-2-4-8-11/h1-3,7,10-11,13H,4-6,8-9H2

InChI Key

KTHFXEDXUQWVLO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=CC=C1)CCCC=NO

Origin of Product

United States

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